Dimethyldiphenylsilane

Descripción general

Descripción

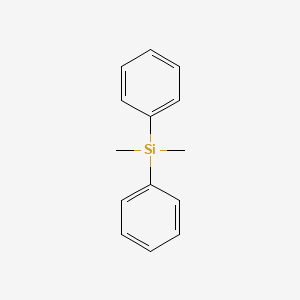

Dimethyldiphenylsilane is an organosilicon compound with the molecular formula C14H16Si. It is characterized by the presence of two phenyl groups and two methyl groups attached to a silicon atom. This compound is known for its applications in various fields, including materials science and organic synthesis .

Métodos De Preparación

Dimethyldiphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylmethylchlorosilane with a suitable reducing agent. For instance, the reaction of diphenylmethylchlorosilane with lithium aluminum hydride in anhydrous ether can yield this compound . Another method involves the Friedel-Crafts alkylation reaction, where this compound is used as a monomer and formaldehyde dimethyl acetal as the external cross-linker .

Análisis De Reacciones Químicas

Dimethyldiphenylsilane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: It can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry and Organic Synthesis

- Precursor for Silicon-Based Materials : Dimethyldiphenylsilane serves as a precursor in the synthesis of various organosilicon compounds. It is particularly valuable in creating silane-based polymers and other silicon derivatives.

- Synthesis of Oligoazines : Recent studies have utilized this compound to synthesize oligo(azine)s, which are proposed for optoelectronic applications due to their thermal, optical, and electronic properties .

2. Materials Science

- Hyper-Cross-Linked Porous Polymers : The compound is used in producing silane-based hyper-cross-linked porous polymers, which have applications in gas storage and water treatment technologies.

- Optoelectronic Devices : The oligo(azine)s derived from this compound are being explored for their potential use in optoelectronic devices due to their unique properties .

3. Biomedical Applications

- Drug Delivery Systems : Although less common, derivatives of this compound are being investigated for their potential use in drug delivery systems, capitalizing on their ability to form stable bonds with biological molecules.

Case Studies

Case Study 1: Synthesis of Oligoazines

In a study published in Materials Chemistry, four new oligo(azine)s were synthesized using this compound as a core material. These compounds were characterized by various methods including elemental analysis, Fourier-transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The results indicated that these oligo(azine)s exhibited promising thermal stability and solubility characteristics suitable for optoelectronic applications .

Case Study 2: Development of Porous Polymers

Research conducted on hyper-cross-linked porous polymers demonstrated that this compound could be effectively utilized to enhance gas storage capabilities. The study highlighted the material's structural integrity under varying conditions, making it suitable for environmental applications such as water treatment and gas separation technologies.

Mecanismo De Acción

The mechanism of action of dimethyldiphenylsilane primarily involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This property makes it useful in the formation of polymers and other complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

Dimethyldiphenylsilane can be compared with other similar organosilicon compounds, such as:

Dimethylphenylsilane: This compound has one phenyl group and two methyl groups attached to silicon.

Diphenylsilane: This compound has two phenyl groups attached to silicon and is used in various organic synthesis reactions.

Trimethylsilane: This compound has three methyl groups attached to silicon and is commonly used in the synthesis of organosilicon compounds.

This compound is unique due to its specific combination of phenyl and methyl groups, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.

Actividad Biológica

Dimethyldiphenylsilane (DMDPS) is an organosilicon compound that has garnered interest in various fields, particularly in materials science and medicinal chemistry. Its unique silicon-carbon framework imparts distinctive properties that influence its biological activity. This article explores the biological activity of DMDPS, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula . Its structure consists of a silicon atom bonded to two methyl groups and two phenyl groups. This configuration contributes to its chemical reactivity and stability, making it suitable for various applications.

| Property | Value |

|---|---|

| Molecular Weight | 224.36 g/mol |

| Boiling Point | 300 °C |

| Density | 1.06 g/cm³ |

| Solubility | Soluble in organic solvents |

Research indicates that DMDPS exhibits various biological activities, primarily through its interactions with cellular components. The compound has been studied for its potential as a radical scavenger, which can mitigate oxidative stress in biological systems.

- Antioxidant Activity : DMDPS has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative damage. A study utilizing the DPPH assay showed that DMDPS effectively reduced the absorbance of DPPH, indicating its radical-scavenging capability .

- Enzyme Inhibition : In vitro studies suggest that DMDPS may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, warranting further investigation into its potential drug interactions .

- Antimicrobial Properties : Preliminary investigations have indicated that DMDPS may possess antimicrobial properties against various pathogens, although specific mechanisms remain to be elucidated.

Case Studies

- Case Study 1 : A study on the synthesis of dimethyl- and diphenylsilane-based oligo(azine)s highlighted the potential use of DMDPS in creating materials with enhanced thermal and optical properties for optoelectronic applications . These findings suggest that DMDPS derivatives could be utilized in developing advanced materials with biological applications.

- Case Study 2 : Research involving the copper/ABNO-catalyzed synthesis of amides demonstrated the utility of DMDPS as an internal standard in NMR spectroscopy, showcasing its relevance in synthetic organic chemistry . This application underlines the importance of DMDPS in facilitating chemical reactions with biological implications.

Pharmacokinetics

The pharmacokinetic profile of DMDPS reveals interesting insights into its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that:

- Bioavailability : DMDPS exhibits higher bioavailability compared to similar carbon-based compounds due to its unique silicon structure, which may enhance solubility and membrane permeability .

- Metabolic Stability : Although some studies indicate a trend toward instability against certain CYP enzymes, overall metabolic stability appears comparable to traditional organic compounds . This characteristic is crucial for its potential therapeutic applications.

Table 2: Summary of Pharmacokinetic Findings

| Parameter | Observation |

|---|---|

| Bioavailability | Higher than carbon analogs |

| Metabolic Stability | Comparable to organic compounds |

| Clearance | Slightly higher than analogs |

Propiedades

IUPAC Name |

dimethyl(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Si/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKVFIFBAASZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228420 | |

| Record name | Dimethyl diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-24-5 | |

| Record name | Dimethyl diphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.